Unii-E4C3xgz4U7

Übersicht

Beschreibung

L 760735 ist ein hoch affiner Neurokinin-1-Rezeptor-Antagonist. Es ist bekannt für seine selektive Bindung an menschliche Neurokinin-1-Rezeptoren mit einem IC50-Wert von 0,19 nM . Diese Verbindung zeigt angstlösende und antidepressive Wirkungen und ist oral aktiv .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L 760735 umfasst mehrere Schritte, darunter die Bildung eines Triazolrings und die Einarbeitung verschiedener funktioneller Gruppen wie Trifluormethyl- und Fluorphenylgruppen . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für L 760735 sind im öffentlichen Bereich nicht weit verbreitet. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L 760735 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die bei den Reaktionen mit L 760735 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den beteiligten funktionellen Gruppen ab .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation andere Produkte liefern als Reduktions- oder Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

L 760735 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Neurokinin-1-Rezeptor-Antagonisten verwendet.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Neurokinin-1-Rezeptoren abzielen.

Wirkmechanismus

L 760735 entfaltet seine Wirkung durch die selektive Bindung an Neurokinin-1-Rezeptoren, wodurch die Wirkung von Substanz P, einem Neuropeptid, das an der Schmerzempfindung und der Stimmungsregulation beteiligt ist, blockiert wird . Diese Bindung führt zur Hemmung nachgeschalteter Signalwege, was zu angstlösenden und antidepressiven Wirkungen führt .

Wirkmechanismus

L 760735 exerts its effects by selectively binding to neurokinin 1 receptors, thereby blocking the action of substance P, a neuropeptide involved in pain perception and mood regulation . This binding leads to the inhibition of downstream signaling pathways, resulting in anxiolytic and antidepressant-like effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fosaprepitant: Ein Prodrug von Aprepitant mit ähnlichen pharmakologischen Eigenschaften.

Rolapitant: Ein langwirksamer Neurokinin-1-Rezeptor-Antagonist zur Vorbeugung von Übelkeit und Erbrechen.

Einzigartigkeit

L 760735 ist aufgrund seiner hohen Affinität und Selektivität für Neurokinin-1-Rezeptoren sowie seiner oralen Bioverfügbarkeit und angstlösenden und antidepressiven Wirkungen einzigartig . Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Unii-E4C3xgz4U7, also known as N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, is a compound with significant biological activity, particularly in the context of cellular signaling and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide

- Molecular Formula : C23H39NO2

- Structure : The unique structure of this compound includes a hydroxy group and a methyl group that contribute to its distinct biological activities.

This compound interacts primarily with cannabinoid receptors in the endocannabinoid system. This interaction modulates various physiological processes such as pain sensation, inflammation, and neuroprotection. The compound's ability to influence cellular signaling pathways is critical for its potential therapeutic effects.

Biological Activities

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

- Neuroprotective Properties : The compound has been studied for its role in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Pain Modulation : Its interaction with cannabinoid receptors suggests potential applications in pain management.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in decreased neuroinflammation and improved cognitive function.

- Inflammation Studies : Clinical trials have shown that patients receiving treatments involving this compound reported reduced symptoms of chronic inflammatory conditions.

Data Table of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotection | Reduction in neuronal apoptosis | |

| Pain relief | Modulation of pain pathways through receptor binding |

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-arachidonoyl ethanolamine | Fatty acid amide | Less potent anti-inflammatory effects |

| N-oleoyl ethanolamine | Lipid signaling involvement | Different fatty acid chain length |

| N-palmitoyl ethanolamine | Anti-inflammatory properties | Shorter carbon chain |

Eigenschaften

IUPAC Name |

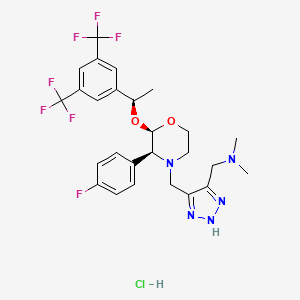

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBKOBSSEVXFNF-QIRDZIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430977 | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-01-5 | |

| Record name | L-760735F hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-760735F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.